![molecular formula C8H7N3O B082671 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole CAS No. 10350-69-3](/img/structure/B82671.png)
5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole
Description
Synthesis Analysis
The synthesis of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole derivatives involves various strategies, including intramolecular cyclization of thiosemicarbazides in different conditions such as alkaline, acid, and neutral media. These methods lead to the formation of oxadiazole derivatives with isomeric pyridyl and cyclohexyl substitutions, showcasing the flexibility in the synthetic approaches for these compounds (Ebrahimi, 2010).
Molecular Structure Analysis
X-ray diffraction analysis plays a crucial role in understanding the molecular structure of oxadiazole derivatives. For instance, studies have revealed that these compounds can form one-dimensional polymeric complexes with metals such as ZnCl2, indicating their potential for forming varied structural motifs. The oxadiazole ligands, in these cases, exhibit π-π interactions and hydrogen bonding, contributing to the stability of these complexes and highlighting the compound's structural versatility (Hou et al., 2013).
Chemical Reactions and Properties
Oxadiazole derivatives engage in a variety of chemical reactions, including nucleophilic addition and cyclization, which are pivotal for their synthesis. These reactions are influenced by the nature of substituents, showcasing the compound's reactive versatility. For example, the synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol involves a ring-closing reaction of isoniazid with carbon bisulfide, demonstrating the compound's ability to undergo significant structural transformations (Wang & Yan, 2006).
Physical Properties Analysis
The physical properties of 5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often studied using techniques like spectroscopy and crystallography, providing insights into how these compounds interact with light and their stability under different conditions.
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including their reactivity with other chemical species, stability, and electrochemical properties, are central to their application in material science and organic synthesis. Their ability to form stable complexes with metals, as well as their fluorescent properties, makes them candidates for use in luminescent materials and as ligands in coordination chemistry.
- Ebrahimi, S. (2010). Synthesis of some pyridyl and cyclohexyl substituted 1,2,4 triazole, 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. European Journal of Chemistry. Link to paper.
- Hou, S., Liu, Q., Li, Y., Ma, J., & Dong, Y. (2013). 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole and its one-dimensional polymeric complex with ZnCl2. Acta Crystallographica. Section C, Crystal Structure Communications. Link to paper.
- Wang, Y., & Yan, L. (2006). [Study on the spectroscopy of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu. Link to paper.
Mechanism of Action
Target of Action
Similar compounds have shown potent anti-inflammatory and antimalarial activities .
Mode of Action
It’s worth noting that related compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to exhibit anti-inflammatory effects, suggesting they may influence pathways related to inflammation .
Result of Action
Related compounds have demonstrated anti-inflammatory and antimalarial activities .
properties
IUPAC Name |
5-methyl-3-pyridin-3-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-3-2-4-9-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZLTNFTZQZHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145882 | |
Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(3-pyridyl)-1,2,4-oxadiazole | |
CAS RN |
10350-69-3 | |
Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10350-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010350693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Oxadiazole, 5-methyl-3-(3-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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